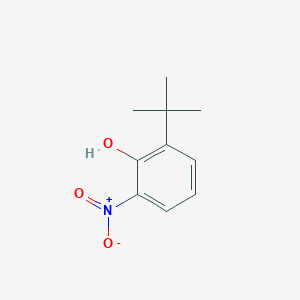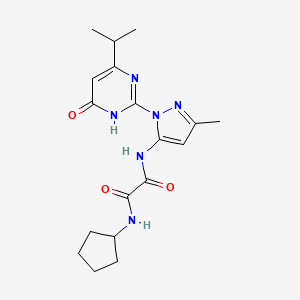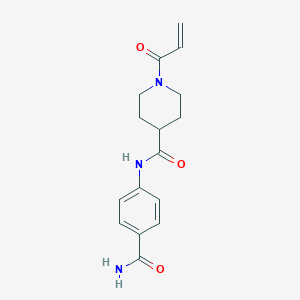![molecular formula C9H13ClO B2409724 8-Chloro-1-oxaspiro[4.5]dec-6-ene CAS No. 1824241-77-1](/img/structure/B2409724.png)
8-Chloro-1-oxaspiro[4.5]dec-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1-oxaspiro[4.5]dec-6-ene is a chemical compound with the CAS Number: 1824241-77-1 . It has a molecular weight of 172.65 .
Molecular Structure Analysis
The molecular formula of 8-Chloro-1-oxaspiro[4.5]dec-6-ene is C9H13ClO .Physical And Chemical Properties Analysis
The predicted boiling point of 8-Chloro-1-oxaspiro[4.5]dec-6-ene is 260.8±40.0 °C and its predicted density is 1.13±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
8-Chloro-1-oxaspiro[4.5]dec-6-ene derivatives have been utilized in crystal structure studies. For instance, Wang et al. (2011) synthesized a compound using 8-Chloro-1-oxaspiro[4.5]dec-6-ene and analyzed its crystal structure via X-ray diffraction, revealing a molecular structure with a planar furan ring and a cyclohexane ring in a chair conformation (Wang et al., 2011).
Synthesis and Total Synthesis Applications
The compound has been employed in the synthesis of various spirocyclic ethers. Young et al. (2000) used Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization for synthesizing substituted 1-oxaspiro[4.5]dec-6-ene systems, which were then applied in the total synthesis of spirocyclic ethers like theaspirane and theaspirone (Young, Jung, & Cheng, 2000).
Inhibitory and Binding Studies
Compounds derived from 8-Chloro-1-oxaspiro[4.5]dec-6-ene have been studied for their potential inhibitory effects and binding activities. For example, Ge et al. (2016) isolated new isoxazoline compounds from Xanthoceras sorbifolia Bunge, showing potential anti-asthmatic and anti-anaphylaxis activities based on molecular docking studies (Ge et al., 2016).
Antimicrobial Applications
Dalloul et al. (2016) synthesized novel substituted 1,2,4,8-tetraazaspiro[4.5]dec-2-enes and evaluated their antimicrobial activities, finding significant inhibitory effects against several microbial strains (Dalloul, El-nwairy, Shorafa, & AbuSamaha, 2016).
Pharmacological and Biological Activity
Wang et al. (2015) synthesized novel 3‐aryl‐1‐oxa‐2,8‐diazaspiro[4.5]dec‐2‐ene derivatives and evaluated them as inhibitors against protein tyrosine phosphatase 1B, identifying compound 6f as a potential lead compound (Wang et al., 2015).
Propiedades
IUPAC Name |
8-chloro-1-oxaspiro[4.5]dec-6-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-8-2-5-9(6-3-8)4-1-7-11-9/h2,5,8H,1,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUKPJOVCSVNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C=C2)Cl)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1-oxaspiro[4.5]dec-6-ene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2409642.png)
![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)
![2-chloro-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2409644.png)




![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)
![1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone](/img/structure/B2409656.png)

![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)
![Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate](/img/structure/B2409662.png)
![2-Chloro-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B2409664.png)